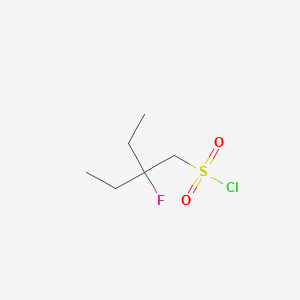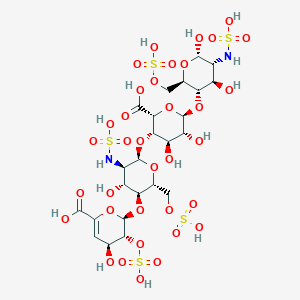
2-Ethyl-2-fluorobutane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Sulfa Drugs
2-Ethyl-2-fluorobutane-1-sulfonyl chloride: is a key intermediate in the synthesis of sulfa drugs. These drugs are a class of antibiotics that contain a sulfonamide group and are used to treat bacterial infections. The sulfonyl chloride group in the compound reacts with ammonia or amines to form sulfonamides, which are the active components in sulfa drugs .
Corrosion Inhibition
Due to its strong acid analog properties, this compound can be used in corrosion inhibition. It can form a protective layer on metals, preventing them from reacting with environmental factors that cause corrosion .
Development of Fluorinated Polymers
The fluorine atom in 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can be utilized to create fluorinated polymers. These polymers have unique properties such as high chemical and thermal stability, making them suitable for use in harsh environments .
Surfactant Production
This compound’s derivatives can be used to produce surfactants with low surface tension, which are essential in various industrial and consumer products. They are particularly valuable in creating fluorinated surfactants, known for their high chemical and thermal stability .
High-Purity Reagent for Chemical Synthesis
As a high-purity reagent, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can be used in chemical synthesis where selectivity and reactivity are crucial. Its clear, pale liquid form makes it a versatile asset in chemical laboratories .
Intermediate in Organic Synthesis
The compound serves as an intermediate in organic synthesis, particularly in reactions where a good leaving group is required. Its sulfonyl chloride group is highly reactive towards nucleophiles, making it a valuable compound in complex organic synthesis .
Material Science Research
In material science, 2-Ethyl-2-fluorobutane-1-sulfonyl chloride can contribute to the development of materials with specific properties, such as increased service temperatures and reduced flammability, due to the presence of fluorine .
Environmental Research
Research into the environmental impact of fluorinated compounds can also utilize 2-Ethyl-2-fluorobutane-1-sulfonyl chloride . It can serve as a model compound to study the behavior and breakdown of fluorinated materials in the environment .
properties
IUPAC Name |
2-ethyl-2-fluorobutane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClFO2S/c1-3-6(8,4-2)5-11(7,9)10/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFGBFDLYMUNCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-fluorobutane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-[(1-fluorocyclopentyl)methyl]aniline](/img/structure/B1485844.png)
![2-[(6-Tert-butylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1485847.png)

![1-[6-(Difluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B1485849.png)
![12-Methyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1485851.png)








